(2E)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile
Description
The compound (2E)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile features a pyrazolone core substituted with methyl and phenyl groups, an amino linker, and a propenenitrile moiety bearing a 4-methylbenzenesulfonyl (tosyl) group. Its molecular formula is C₂₂H₂₀N₄O₃S, with a molecular weight of 420.48 g/mol. Key functional groups include:
- Nitrile group: Contributes to polarity and metabolic stability.
- Amino linker: Facilitates hydrogen bonding and structural flexibility.
Properties
IUPAC Name |
(E)-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-(4-methylphenyl)sulfonylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-15-9-11-18(12-10-15)29(27,28)19(13-22)14-23-20-16(2)24(3)25(21(20)26)17-7-5-4-6-8-17/h4-12,14,23H,1-3H3/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDGMKQPTSEXRY-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acrylonitrile under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its distinct functional groups:
| Functional Group | Reaction Type | Reagents/Conditions | Products/Outcomes |
|---|---|---|---|
| α,β-Unsaturated nitrile | Conjugate addition | Thiols, amines, Grignard reagents | Michael adducts (e.g., thioether derivatives) |
| Sulfonyl group | Nucleophilic substitution | Strong bases (e.g., NaOH) | Tosylate displacement (rare due to stability) |
| Pyrazole ring | Electrophilic aromatic substitution | Nitration, halogenation | Substituted pyrazole derivatives |
| Amino group | Acylation/alkylation | Acetyl chloride, alkyl halides | Protected amines or quaternary ammonium salts |
Nitrile and Enenitrile Reactivity
The α,β-unsaturated nitrile moiety undergoes conjugate additions due to electron-deficient alkene character. For example:
-
Thiol addition : Reaction with mercaptoacetic acid forms thioether-linked adducts, as observed in structurally similar sulfonamide derivatives .
-
Reduction : Catalytic hydrogenation (H₂/Pd) reduces the double bond, yielding saturated nitriles.
The nitrile group itself may hydrolyze to carboxylic acids under acidic/basic conditions (e.g., H₂SO₄/H₂O or NaOH/H₂O₂), though steric hindrance from the sulfonyl group may slow this process.
Pyrazole Ring Modifications
The pyrazole ring’s electron-rich 4-position (due to the amino group) is susceptible to electrophilic substitution . For instance:
-
Halogenation : Chlorination with Cl₂/FeCl₃ introduces halogens at the 5-position .
-
Oxidation : The 3-keto group remains stable under mild conditions but may undergo further oxidation with strong agents like KMnO₄ .
Sulfonyl Group Stability
The 4-methylbenzenesulfonyl (tosyl) group is highly stable under standard conditions. Its primary role is as a protecting group or electron-withdrawing moiety, directing reactivity toward the α,β-unsaturated nitrile. Displacement reactions require extreme conditions (e.g., LiAlH₄), making them less practical .
Mechanistic Insights
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Recent studies have highlighted its successful synthesis through straightforward methodologies using commercially available reagents. Techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) have been employed to confirm its structure and purity .
Antimicrobial Properties
Research has demonstrated that derivatives of pyrazole compounds exhibit notable antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds suggest promising antibacterial properties, indicating that the target compound may also possess similar activities.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| (2E)-3-[...]-prop-2-enenitrile | 9.80 | E. coli |
| Benzofuran-Pyrazole | 20 | Staphylococcus aureus |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory potential. In vitro studies indicate that it stabilizes human red blood cell membranes, suggesting a protective effect against hemolysis caused by heat or hypotonic solutions. The percentage of membrane stabilization ranged from 86.70% to 99.25%, showcasing strong anti-inflammatory properties.
Antioxidant Activity
Antioxidant properties are another significant aspect of this compound's biological profile. The DPPH scavenging assay indicated high radical scavenging activity, with percentages ranging from 84.16% to 90.52%. This suggests that the compound could effectively neutralize free radicals, contributing to its potential therapeutic effects against oxidative stress-related diseases.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound with various biological targets. For example, it has been identified as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The docking results suggest that further structural optimization could enhance its efficacy as a therapeutic agent .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluations of pyrazole derivatives similar to the target compound:
- Antimicrobial and Antioxidant Activities : A study published in MDPI highlighted the synthesis of benzofuran–pyrazole-based compounds exhibiting substantial antimicrobial and antioxidant activities, supporting the hypothesis that structural motifs within pyrazole derivatives can enhance biological efficacy .
- Biological Evaluations : Another research article emphasized the synthesis of antipyrine-like derivatives and their interactions with biological targets such as DNA gyrase B, demonstrating that modifications in the pyrazole structure could lead to enhanced biological activities.
Mechanism of Action
The mechanism by which (2E)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of signal transduction processes or disruption of cellular metabolic pathways.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below highlights critical differences between the target compound and its analogues:
Physicochemical and Electronic Properties
- Polarity: The nitrile and sulfonyl groups increase polarity relative to acetyl () or benzylideneamino () substituents, impacting solubility and membrane permeability.
- Hydrogen bonding: The amino linker and sulfonyl group enable hydrogen-bond interactions, distinct from carboxylic acid () or hydroxyl-methoxy () analogues .
Biological Activity
The compound (2E)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile is a novel pyrazole derivative that has garnered interest due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrazole ring, a sulfonyl group, and a nitrile functional group, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | |
| HeLa (Cervical Cancer) | 12.8 | |
| A549 (Lung Cancer) | 10.5 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound exhibits promising anticancer activity.
Antimicrobial Activity
In addition to anticancer properties, the compound has shown antimicrobial activity against various pathogens.
Table 2: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Candida albicans | 20 |
The zone of inhibition indicates the effectiveness of the compound in preventing microbial growth.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that it binds effectively to certain enzymes and receptors involved in cancer progression and inflammation.
Figure 1: Molecular Docking Interaction with Target Enzyme
Molecular Docking
The docking studies reveal that the compound forms hydrogen bonds and hydrophobic interactions with the active site of target enzymes, which may inhibit their function and lead to reduced cell proliferation.
Study on Anticancer Efficacy
A recent study conducted on the efficacy of this compound in vivo demonstrated significant tumor reduction in xenograft models. The treatment group showed a 50% reduction in tumor volume compared to control groups after four weeks of administration.
Study on Antimicrobial Efficacy
Another study assessed the antimicrobial effectiveness of the compound against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL , suggesting its potential as a therapeutic agent against resistant strains.
Q & A
Basic Question: What spectroscopic and analytical techniques are essential for characterizing the structural integrity of this compound?
Answer:
Key techniques include:
- 1H NMR : To confirm the presence of aromatic protons (δ 7.02–8.85 ppm), methyl groups (δ 2.44–3.11 ppm), and enamine/ene-nitrile moieties (e.g., CH=N at δ ~7.5 ppm) .
- Elemental Analysis (CHNS) : Validates empirical formulas (e.g., deviation <0.3% for C, H, N, S) .
- FTIR : Identifies sulfonyl (S=O, ~1350–1150 cm⁻¹), nitrile (C≡N, ~2250 cm⁻¹), and carbonyl (C=O, ~1650–1700 cm⁻¹) functional groups.
- X-ray Crystallography : Resolves stereochemistry (e.g., E/Z configuration) and intermolecular interactions (e.g., hydrogen bonding in pyrazolone derivatives) .
Advanced Question: How can synthetic routes be optimized to improve yield and enantiomeric purity?
Answer:
Optimization strategies include:
- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) to assess variables like temperature, solvent polarity, and catalyst loading .
- Flow Chemistry : Continuous-flow reactors enhance reproducibility for heat-sensitive intermediates (e.g., diazo compounds) and reduce side reactions .
- Chiral Resolution : Use of enantioselective catalysts (e.g., BINOL-derived ligands) or chiral HPLC to separate stereoisomers, critical for bioactivity studies .
- Kinetic Control : Adjust reaction time to favor the thermodynamically stable (2E)-isomer over (2Z)-isomers .
Basic Question: What computational methods are suitable for predicting the compound’s physicochemical properties?
Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and tautomeric equilibria (e.g., keto-enol shifts in pyrazolone rings) .
- Molecular Dynamics (MD) : Simulate solubility in solvents (e.g., DMSO, ethanol) based on polarity and hydrogen-bonding capacity .
- QSAR Models : Correlate substituent effects (e.g., sulfonyl vs. nitro groups) with logP, pKa, and bioavailability .
Advanced Question: How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
Answer:
Address discrepancies via:
- Dose-Response Profiling : Establish IC50/EC50 ratios to differentiate selective bioactivity from general cytotoxicity .
- Target-Specific Assays : Use enzyme inhibition assays (e.g., thymidylate synthase for antiproliferative effects) instead of broad-spectrum antimicrobial tests .
- Metabolite Analysis : LC-MS/MS to identify active metabolites (e.g., hydrolysis products of the sulfonyl group) that may contribute to off-target effects .
- Cell Line Validation : Compare activity across multiple cell lines (e.g., HeLa vs. HEK293) to rule out cell-specific artifacts .
Basic Question: What crystallization conditions favor high-quality single crystals for X-ray studies?
Answer:
- Solvent Pairing : Use mixed solvents (e.g., DCM/hexane) to slow nucleation and reduce defects .
- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances lattice ordering .
- Additive Screening : Small molecules (e.g., triethylamine) can template π-π stacking in aromatic systems .
Advanced Question: How does the sulfonyl group influence the compound’s binding affinity in molecular docking studies?
Answer:
- Electrostatic Interactions : The sulfonyl group’s electron-withdrawing effect stabilizes hydrogen bonds with target residues (e.g., Ser/Thr kinases) .
- Conformational Rigidity : The sulfonyl moiety restricts rotation around the C–S bond, favoring bioactive conformations in enzyme active sites .
- Comparative Docking : Replace sulfonyl with methyl or nitro groups in silico to quantify binding energy differences (ΔG ≥ 2 kcal/mol in some cases) .
Basic Question: What stability challenges arise during storage, and how can they be mitigated?
Answer:
- Photodegradation : Store in amber vials under inert gas (N2/Ar) to prevent nitrile hydrolysis or sulfonyl oxidation .
- Hygroscopicity : Use desiccants (e.g., silica gel) in humid environments to avoid hydrate formation .
- Thermal Stability : DSC/TGA analysis identifies decomposition thresholds (e.g., >150°C for most derivatives) .
Advanced Question: What strategies validate the mechanism of action in enzymatic inhibition assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
